Ethyl 2-(4-aminothian-4-yl)acetate
Description
Contextualization of Heterocyclic Compounds in Contemporary Medicinal Chemistry and Chemical Biology
Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, are fundamental to medicinal chemistry and chemical biology. derpharmachemica.comijsrtjournal.com Over 85% of all biologically active chemical compounds feature a heterocyclic ring, highlighting their critical role in drug design. nih.gov These structures are prevalent in a vast array of bioactive molecules, including many vitamins, hormones, and antibiotics.
The significance of heterocycles lies in their ability to serve as versatile scaffolds in the development of new therapeutic agents. globalresearchonline.net They are key components in numerous FDA-approved drugs. fabad.org.tr The inclusion of heteroatoms like nitrogen, sulfur, and oxygen can influence a molecule's physical and chemical properties, such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govmdpi.com These modifications are crucial for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.gov
Nitrogen-containing heterocycles are a major class of compounds in medicinal chemistry, with examples like quinoline, indoles, and pyrroles being extensively studied. Similarly, sulfur-containing heterocyclic compounds are present in a wide range of FDA-approved drugs and exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and anti-inflammatory properties. The ongoing exploration of heterocyclic compounds continues to expand the available chemical space for drug discovery, offering pathways to novel therapeutics. nih.gov
Significance of the Thiane (B73995) and Amino Ester Moieties as Research Scaffolds
The thiane and amino ester moieties are significant structural motifs in the design and synthesis of new chemical entities for research. The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a key component in various biologically active compounds. Sulfur-containing heterocycles, in general, are integral to many FDA-approved drugs and are known to confer a range of therapeutic properties.
Amino acids and their ester derivatives are also crucial building blocks in medicinal chemistry. nih.gov They are not only the fundamental constituents of proteins but can also be used as "promoieties" in prodrug design to enhance properties like water solubility and bioavailability. nih.gov The use of amino acid esters can facilitate the transport of a parent drug across biological membranes through specialized amino acid transport systems. nih.gov This strategy has been successfully employed to improve the delivery and efficacy of various therapeutic agents. nih.gov The incorporation of unnatural amino acids has also become a critical tool in optimizing the physicochemical properties and target selectivity of peptide-based drugs. nih.gov
Rationale for Investigating Ethyl 2-(4-aminothian-4-yl)acetate: Bridging Synthetic Chemistry and Biological Inquiry
The investigation into this compound is driven by the need to explore novel chemical structures that can serve as building blocks for more complex molecules with potential biological applications. The multidisciplinary nature of modern drug discovery often involves close collaboration between chemists, biochemists, and pharmacologists to rapidly identify and refine new chemical entities. frontiersin.org The synthesis of novel compounds like this compound provides the raw material for these collaborative efforts.
The rationale for its investigation lies in the strategic combination of the thiane and amino acetate (B1210297) functionalities. This unique arrangement of atoms offers a three-dimensional structure that can be systematically modified to explore its interaction with biological targets. The development of efficient synthetic routes to such molecules is a key goal, as it enables the production of a diverse library of related compounds for biological screening. frontiersin.org By creating and studying molecules like this compound, researchers aim to expand the toolkit available for designing and developing new therapeutic agents.
Current State of Research on Related Aminothiane and Thiazole (B1198619) Derivatives
Research into aminothiazole derivatives is a vibrant area of medicinal chemistry. Thiazoles, five-membered heterocyclic rings containing both sulfur and nitrogen, are present in numerous pharmacologically important molecules. researchgate.net They are recognized for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. fabad.org.trresearchgate.net The thiazole ring is a core component of several FDA-approved drugs, such as the antiretroviral ritonavir (B1064) and the antifungal abafungin. nih.gov
The 2-aminothiazole (B372263) moiety, in particular, serves as a versatile precursor for synthesizing a wide array of biologically active compounds. nih.gov It is a cornerstone for the creation of sulfur drugs, fungicides, and intermediates for antibiotics. nih.gov For instance, new series of condensed 4- and 5-aminothiazole derivatives have been synthesized and shown to be potent inhibitors of lipid peroxidation, suggesting their potential as antioxidants for treating traumatic and ischemic injuries of the central nervous system. nih.gov
The synthesis of various thiazole derivatives is an active field of research, with numerous methods being developed to create diverse structures. researchgate.netsysrevpharm.org For example, a common route to 2-aminothiazole derivatives involves the cyclocondensation reaction of thiourea (B124793) with appropriate α-haloketones or related compounds. researchgate.net The continuous development of synthetic methodologies allows for the generation of novel thiazole-based compounds with potentially improved potency and therapeutic profiles. researchgate.net
Scope and Objectives of Focused Academic Research on this compound
Focused academic research on this compound would likely encompass several key objectives. A primary goal would be the development and optimization of efficient and scalable synthetic routes to the compound. frontiersin.org This could involve exploring different starting materials and reaction conditions to achieve high yields and purity.
A significant part of the research would be dedicated to the full characterization of the molecule's structure and properties. This would include detailed spectroscopic analysis (NMR, IR, Mass Spectrometry) and potentially X-ray crystallography to determine its precise three-dimensional conformation.
A further objective would be to use this compound as a scaffold to synthesize a library of derivatives. This would involve modifying the amino and ester functionalities to create a range of new compounds. The overarching aim of this synthetic effort is to provide novel molecules for biological evaluation. researchgate.net The ultimate goal of such academic inquiry is to contribute to the broader field of medicinal chemistry by providing new chemical tools and insights that could lead to the development of future therapeutics. oup.comosu.edu
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-aminothian-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2S/c1-2-12-8(11)7-9(10)3-5-13-6-4-9/h2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOAUGDIVIREQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1(CCSCC1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Ethyl 2 4 Aminothian 4 Yl Acetate and Complex Analogues
Retrosynthetic Analysis of the Ethyl 2-(4-aminothian-4-yl)acetate Framework
A retrosynthetic analysis of this compound offers a logical approach to devising its synthesis by breaking it down into simpler, commercially available starting materials. amazonaws.com The most apparent disconnection is at the C-N and C-C bonds attached to the quaternary carbon of the thiane (B73995) ring. This leads to a 4-thianone precursor, which is a common starting material.
The primary retrosynthetic disconnections are:
C-N bond disconnection: This suggests an amine or ammonia (B1221849) equivalent and a derivative of ethyl 2-(4-thian-4-yl)acetate.
C-C bond disconnection: This points to a 4-aminothiane synthon and an ethyl acetate (B1210297) synthon.
Combining these disconnections, a convergent synthesis can be designed starting from 4-thianone. The ketone can be converted to the 4-aminothiane, which is then alkylated with an ethyl haloacetate. An alternative, though less common, approach would involve a ring-closing metathesis of a suitable acyclic precursor.
| Disconnection | Precursors | Key Reactions |
| C-N and C-C bonds | 4-Thianone, ammonia, ethyl bromoacetate | Reductive amination, Alkylation |
| Ring Formation | Acyclic di-sulfide or di-halide precursors | Cyclization |
Development of Stereoselective Routes to the 4-Aminothiane Core
Achieving stereocontrol is paramount when synthesizing analogues of this compound, as the biological activity of chiral molecules often depends on their specific stereochemistry.
Enantioselective and Diastereoselective Synthetic Strategies
Enantioselective approaches to the 4-aminothiane core often employ chiral auxiliaries or chiral reagents to induce stereoselectivity. For instance, the reduction of a prochiral 4-thianone can be achieved using a chiral reducing agent to yield a chiral 4-hydroxythiane, which can then be converted to the amine with a defined stereochemistry.
Diastereoselective strategies are critical when the thiane ring is substituted with other groups, creating additional stereocenters. nih.govunimelb.edu.au The relative stereochemistry can be controlled by substrate-controlled reactions, where the existing stereocenters direct the approach of reagents. For example, the alkylation of an enolate derived from a chiral 4-substituted thiane derivative can proceed with high diastereoselectivity. nih.gov
Catalytic Approaches for Chiral Induction
Catalytic asymmetric synthesis provides an elegant and efficient method for establishing chirality in the 4-aminothiane core. youtube.com Chiral catalysts can be used in small quantities to generate large amounts of enantiomerically enriched product. nih.gov
Key catalytic methods include:
Asymmetric Hydrogenation: The reduction of enamines or imines derived from 4-thianone using chiral transition metal catalysts (e.g., based on rhodium or iridium) can provide chiral 4-aminothiane with high enantiomeric excess.
Enzymatic Resolutions: Enzymes, such as lipases, can selectively acylate one enantiomer of a racemic mixture of 4-aminothiane or its precursors, allowing for the separation of the enantiomers.
| Catalytic Method | Substrate | Catalyst/Enzyme | Outcome |
| Asymmetric Hydrogenation | Imine of 4-thianone | Chiral Rhodium complex | Enantioenriched 4-aminothiane |
| Kinetic Resolution | Racemic 4-hydroxythiane | Lipase (B570770) | Enantiomerically pure 4-hydroxythiane |
Functionalization Strategies for the Amine and Ester Groups
The amine and ester functionalities in this compound are versatile handles for the synthesis of complex analogues through various derivatization reactions.
Regioselective Derivatization of the Thiane Ring System
Introducing substituents at specific positions on the thiane ring is a key strategy for creating diverse analogues. Regioselectivity can be achieved by leveraging the inherent reactivity of the ring or by using directing groups. For instance, the sulfur atom can be oxidized to a sulfoxide (B87167), which can direct metallation to an adjacent carbon atom, allowing for the introduction of an electrophile. The regioselective opening of activated aziridines can also be a powerful method for synthesizing substituted azaheterocycles. nih.gov
Efficient Esterification and Amidation Techniques
The ester and amine groups are readily functionalized.
Esterification: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be re-esterified with different alcohols using various methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions, is a classic method. youtube.comyoutube.com For more sensitive substrates, milder coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often employed.
Amidation: The primary amine is a nucleophile and can be acylated with a wide range of acylating agents, such as acid chlorides or anhydrides, to form amides. nih.govnih.gov Alternatively, the amine can be coupled with carboxylic acids using standard peptide coupling reagents to create amide bonds.
| Reaction Type | Reagents | Key Features |
| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄) | Equilibrium-driven, often requires removal of water. youtube.comyoutube.com |
| DCC/EDC Coupling | Alcohol/Amine, Carboxylic Acid, DCC/EDC | Mild conditions, suitable for sensitive substrates. |
| Acylation | Acid Chloride/Anhydride, Base | Generally high-yielding and fast. |
Exploration of Novel Cyclization Reactions for Thiane Ring Formation
The synthesis of the thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a cornerstone in the preparation of this compound and its analogues. Researchers are continuously exploring innovative cyclization reactions to build this framework efficiently and with high stereocontrol. These methods often move beyond classical approaches, introducing novel catalytic systems and reaction pathways.
One promising strategy involves the ring expansion of smaller sulfur-containing heterocycles. Thietanes, four-membered sulfur rings, can serve as precursors to thianes. For instance, photochemical ring expansion reactions, while demonstrated for converting thietanes to thiolanes (five-membered rings), represent a frontier in metal-free synthesis that could potentially be adapted for thiane formation under specific conditions. researchgate.net Another approach is the electrophilic ring expansion of thiiranes (three-membered rings) with ketenes, which has been developed for the synthesis of thiepinones, demonstrating the feasibility of expanding small, strained rings into larger, more complex sulfur heterocycles. researchgate.net
Intramolecular radical cyclization presents another modern tool for forming C-S bonds and constructing the heterocyclic ring. nih.gov While much of the reported work focuses on the synthesis of benzo[b]thiophenes from precursors like o-bromoarylacetonitriles, the underlying principles of radical-mediated ring closure could be adapted for the synthesis of saturated systems like thiane. nih.govresearchgate.net This involves the generation of a radical species that subsequently attacks a sulfur-containing moiety within the same molecule to forge the cyclic structure.
Catalyst-transfer polymerization (CTP) has been investigated for creating polymers with thieno[3,2-b]thiophene (B52689) units. nih.gov Although challenges such as catalyst trapping have been noted with certain nickel catalysts, the study of these mechanisms provides valuable insights into the reactivity of sulfur-containing heterocycles and could inform the development of new catalytic cyclizations for single-ring systems like thiane. nih.gov Ruthenium-catalyzed tandem reactions, which combine ring-closing metathesis with isomerization and cyclization, offer a powerful method for efficiently building molecular complexity in a single pot, a strategy that holds potential for constructing functionalized thianes from acyclic precursors. youtube.com
Table 1: Comparison of Selected Novel Cyclization Strategies for Sulfur Heterocycles
| Methodology | Precursor Type | Key Transformation | Potential Advantages | Reference |
|---|---|---|---|---|
| Ring Expansion | Thiiranes, Thietanes | Nucleophilic or electrophilic ring opening followed by intramolecular cyclization. | Access to larger rings from readily available strained heterocycles. | researchgate.net |
| Intramolecular Radical Cyclization | Alkenyl or aryl halides with a tethered thiol | Radical-initiated C-S bond formation. | Good for creating complex polycyclic systems; mild conditions. | nih.govresearchgate.net |
| Ruthenium-Catalyzed Tandem Cyclization | Dienes/enynes with nucleophilic sulfur | Ring-closing metathesis followed by isomerization/cyclization. | High step economy; builds complexity rapidly. | youtube.com |
| Photochemical Ring Expansion | Thietanes with diazo compounds | Ylide formation and subsequent ring expansion via a diradical pathway. | Metal-free conditions; high efficiency. | researchgate.net |
Green Chemistry Principles and Sustainable Synthesis of this compound
The integration of green chemistry principles into the synthesis of heterocyclic compounds is a critical goal for modern organic chemistry, aiming to reduce environmental impact and enhance safety and efficiency. frontiersin.orgfrontiersin.org The synthesis of this compound can be reimagined through this lens, focusing on sustainable solvents, energy-efficient reaction conditions, and catalytic methods. rasayanjournal.co.in
A key tenet of green chemistry is the use of environmentally benign solvents. nih.gov Water, ionic liquids (ILs), and deep eutectic solvents (DES) are increasingly explored as alternatives to volatile organic compounds (VOCs). nih.govnih.gov For the synthesis of sulfur heterocycles, water has been successfully used as a solvent, sometimes eliminating the need for a catalyst entirely. nih.gov Ionic liquids, which are organic salts with low melting points, offer benefits such as low vapor pressure and high thermal stability, and have been employed in the synthesis of thiophene (B33073) derivatives. nih.gov
Energy efficiency is another core principle. thieme-connect.de Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times, increased yields, and enhanced selectivity compared to conventional heating. rasayanjournal.co.in This technique has been widely applied to the synthesis of various nitrogen, oxygen, and sulfur-containing heterocycles, often under solvent-free conditions which further boosts the green credentials of the process. rasayanjournal.co.in Similarly, ultrasound irradiation represents another alternative energy source that can promote reactions under mild conditions. researchgate.net
The development of efficient catalytic methodologies is paramount for sustainable synthesis. nih.gov This includes the use of reusable heterogeneous catalysts, which can be easily separated from the reaction mixture, minimizing waste. nih.govresearchgate.net For instance, metal-free, silica-supported catalysts have been used for cyclization reactions, with methanol (B129727) as a green solvent. nih.gov Organocatalysis, using small organic molecules like L-proline, also presents an attractive, metal-free alternative. researchgate.net The goal is to design processes that are not only efficient but also inherently safer by avoiding toxic reagents and minimizing waste generation in an atom-economical fashion. nih.govtuwien.at
Table 2: Application of Green Chemistry Principles to Heterocyclic Synthesis
| Green Chemistry Principle | Application in Synthesis | Example/Benefit | Reference |
|---|---|---|---|
| Safer Solvents | Replacement of traditional VOCs with water, ionic liquids (ILs), or deep eutectic solvents (DES). | Synthesis of S-heterocyles in water, reducing toxicity and flammability. | nih.govnih.gov |
| Energy Efficiency | Use of alternative energy sources like microwaves or ultrasound. | Microwave-assisted synthesis of triazoles and other heterocycles with significantly shorter reaction times. | rasayanjournal.co.in |
| Catalysis | Employment of reusable heterogeneous catalysts, organocatalysts, or biocatalysts. | Use of a recoverable, silica-supported catalyst for cyclization reactions, minimizing waste. | nih.gov |
| Atom Economy | Designing reactions, such as multicomponent reactions (MCRs), where most atoms from the reactants are incorporated into the final product. | One-pot, three-component synthesis of substituted 1,2,4-triazoles. | rasayanjournal.co.in |
| Waste Prevention | Developing solvent-free reaction conditions or protocols that do not require purification. | Synthesis of isoxazoles where the product is isolated by simple recrystallization, avoiding chromatography. | nih.gov |
In Depth Stereochemical and Conformational Analysis of Ethyl 2 4 Aminothian 4 Yl Acetate
High-Resolution Spectroscopic Techniques for Absolute Configuration Determination
Determining the absolute configuration of chiral molecules like Ethyl 2-(4-aminothian-4-yl)acetate is fundamental. High-resolution spectroscopic methods are indispensable tools for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR is a primary tool for structural elucidation, its application in determining absolute configuration often requires the use of chiral derivatizing agents or chiral solvating agents. mdpi.com For this compound, derivatization of the amino group with a chiral reagent would create diastereomers. These diastereomers would exhibit distinct chemical shifts (δ) and coupling constants (J) in their ¹H and ¹³C NMR spectra, allowing for the differentiation of the enantiomers. mdpi.comipb.pt Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can reveal through-space proximities between protons, which is critical for assigning the relative stereochemistry and preferred conformation of the substituents. ipb.pt For instance, an NOE between a proton on the amino group and axial protons of the thiane (B73995) ring would suggest an axial orientation of the amino substituent.
X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a molecule. youtube.comyoutube.com This technique provides a precise three-dimensional map of electron density, from which the spatial arrangement of atoms and the absolute stereochemistry can be unequivocally determined, especially when using anomalous dispersion effects. youtube.comnih.gov For a crystalline sample of an enantiomerically pure form of this compound, X-ray crystallography would provide exact bond lengths, bond angles, and torsional angles, confirming the chair conformation of the thiane ring and the axial or equatorial disposition of the amino and ethyl acetate (B1210297) groups. ugr.es
A hypothetical table of expected ¹³C NMR chemical shifts for the axial and equatorial conformers of the thiane ring in this compound is presented below, based on general principles observed in substituted cyclohexanes and thianes.
| Carbon Atom | Expected δ (ppm) - Axial NH₂ | Expected δ (ppm) - Equatorial NH₂ |
| C4 (quaternary) | 60-65 | 65-70 |
| C3, C5 | 30-35 (shielded) | 35-40 |
| C2, C6 | 25-30 | 25-30 |
| CH₂ (ester) | 60-62 | 60-62 |
| CH₃ (ester) | 14-15 | 14-15 |
Note: This table is illustrative and based on general NMR principles for substituted cyclic systems.
Computational Studies of Conformational Preferences and Dynamics
Computational chemistry provides powerful insights into the conformational landscape of molecules where experimental data may be scarce.
Density Functional Theory (DFT): DFT calculations are widely used to investigate the geometries, energies, and properties of molecules. nih.govresearchgate.net For this compound, DFT methods at a suitable level of theory (e.g., B3LYP/6-31G*) can be used to optimize the geometries of different possible conformers (chair, boat, twist-boat) and stereoisomers. researchgate.netnih.gov By comparing the calculated energies, one can predict the most stable conformation. The thiane ring is expected to exist in a chair conformation. The primary question is the relative orientation (axial vs. equatorial) of the two substituents at C4. DFT calculations can quantify the energy difference between the conformer with an axial amino group and the one with an equatorial amino group.
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound over time, providing a picture of its conformational flexibility. nih.gov By simulating the molecule in a solvent, one can observe transitions between different conformational states and determine the population of each state. This is particularly useful for understanding how the molecule might adapt its shape upon interaction with other molecules, such as a biological receptor. nih.gov
Below is a hypothetical data table summarizing the results of a DFT energy calculation for the two primary chair conformers.
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Equatorial-NH₂ / Axial-CH₂COOEt | 0.00 (most stable) | ~75 |
| Axial-NH₂ / Equatorial-CH₂COOEt | 0.65 | ~25 |
Note: This is a hypothetical table illustrating the kind of data obtained from computational studies.
Analysis of Intramolecular Interactions Influencing Molecular Conformation
The preferred conformation of this compound is a delicate balance of several intramolecular interactions.
Steric Hindrance: The size of the substituents plays a crucial role. Generally, bulky groups prefer to occupy the less sterically hindered equatorial position in a chair conformation to avoid 1,3-diaxial interactions. egyankosh.ac.in The ethyl acetate group is bulkier than the amino group. Therefore, the conformer with the ethyl acetate group in the equatorial position would likely be favored to minimize steric strain.
Hydrogen Bonding: The potential for intramolecular hydrogen bonding can significantly influence conformational preference. nih.gov In this compound, a hydrogen bond could potentially form between the amino group (as a donor) and the carbonyl oxygen of the ethyl acetate group (as an acceptor). The formation of such a hydrogen bond would depend on the spatial orientation of these groups, which might favor a specific, otherwise less stable, conformation.
Impact of Stereochemistry on Molecular Recognition and Biological Interactions
The specific three-dimensional arrangement of atoms in a molecule is critical for its interaction with biological targets like enzymes and receptors. nih.govresearchgate.net
Pharmacophore and Binding: The spatial orientation of the amino and ethyl acetate groups in this compound creates a specific pharmacophore. A change in stereochemistry (i.e., from one enantiomer to the other) would present a mirror image of this pharmacophore, which may not fit into a chiral binding pocket of a protein. nih.govresearchgate.net The biological activity of many drugs is often confined to a single stereoisomer. nih.gov For instance, if the amino group is a key hydrogen bond donor for receptor binding, its axial or equatorial position will determine the directionality of this interaction and, consequently, the binding affinity.
Stereoselective Uptake and Metabolism: The stereochemistry of a molecule can also influence its transport across cell membranes and its metabolism. nih.gov Biological transport systems are often stereoselective. Therefore, different stereoisomers of this compound could have different pharmacokinetic profiles.
The study of how stereoisomers interact differently with biological targets is a cornerstone of medicinal chemistry and drug development. researchgate.netnih.gov While some molecules exhibit stereochemical flexibility in their biological activity, it is more common for one stereoisomer to be significantly more potent or have a different biological effect than its enantiomer. researchgate.netnih.gov
Chemical Reactivity and Advanced Derivatization Chemistry of Ethyl 2 4 Aminothian 4 Yl Acetate
Reactivity Profiling of the Amine Functionality for Conjugation and Linker Chemistry
The primary amine group at the 4-position of the thiane (B73995) ring is a key handle for a variety of conjugation and linker strategies. Its reactivity is governed by its nucleophilicity and basicity, which allow it to readily participate in reactions with a wide array of electrophilic partners.
Common conjugation reactions involving the amine functionality include:
Amide Bond Formation: The amine can react with activated carboxylic acids (e.g., acid chlorides, N-hydroxysuccinimide esters) to form stable amide bonds. This is a cornerstone of bioconjugation, allowing for the attachment of this moiety to proteins, peptides, or other biomolecules.
Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, which are often used as stable isosteres of amides in drug design.
Reductive Amination: The amine can undergo reductive amination with aldehydes and ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form secondary or tertiary amines. This is a versatile method for introducing a wide range of substituents.
Urea and Thiourea (B124793) Formation: Reactions with isocyanates and isothiocyanates afford ureas and thioureas, respectively. These functional groups can participate in hydrogen bonding and are often found in biologically active molecules.
The reactivity of the amine can be modulated by the steric hindrance imposed by the thiane ring and the ethyl acetate (B1210297) group. The geminal substitution at the 4-position may influence the accessibility of the amine's lone pair of electrons.
Table 1: Potential Conjugation Reactions of the Amine Functionality
| Reactant Type | Functional Group Formed | Potential Application |
| Activated Carboxylic Acid | Amide | Bioconjugation, Linker Chemistry |
| Sulfonyl Chloride | Sulfonamide | Bioisosteric Replacement |
| Aldehyde/Ketone (with reducing agent) | Secondary/Tertiary Amine | Introduction of diverse substituents |
| Isocyanate | Urea | Medicinal Chemistry Scaffolds |
| Isothiocyanate | Thiourea | Medicinal Chemistry Scaffolds |
Transformations and Hydrolysis Kinetics of the Ester Group in Chemical Environments
The ethyl ester functionality of Ethyl 2-(4-aminothian-4-yl)acetate is susceptible to hydrolysis under both acidic and basic conditions. libretexts.orgchemguide.co.uk The rate of this hydrolysis is influenced by pH, temperature, and the presence of catalysts. libretexts.orgchemguide.co.uk
Acid-Catalyzed Hydrolysis: In the presence of a strong acid and water, the ester undergoes hydrolysis to yield the corresponding carboxylic acid and ethanol. libretexts.orgchemguide.co.uk This reaction is typically reversible. libretexts.orgchemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification): Treatment with a base, such as sodium hydroxide (B78521), leads to the irreversible formation of the carboxylate salt and ethanol. libretexts.orgchemguide.co.uk This reaction generally proceeds to completion. libretexts.orgchemguide.co.uk
Beyond hydrolysis, the ester group can be transformed into other functional groups:
Amidation: Direct reaction with amines to form amides is possible, often requiring elevated temperatures or catalysis.
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.
Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.
The kinetics of these transformations would be influenced by the electronic effects of the neighboring amine and thiane ring, as well as the steric bulk of the entire substituent at the 4-position.
Table 2: Potential Transformations of the Ester Group
| Reaction Type | Reagent(s) | Product Functional Group |
| Acidic Hydrolysis | H₃O⁺ | Carboxylic Acid |
| Basic Hydrolysis | OH⁻ | Carboxylate |
| Amidation | R-NH₂ | Amide |
| Reduction | LiAlH₄ | Primary Alcohol |
| Grignard Reaction | R-MgBr | Tertiary Alcohol |
Electrophilic and Nucleophilic Substitution Reactions on the Thiane Ring
The thiane ring, being a saturated heterocycle, does not undergo electrophilic aromatic substitution. However, the sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to electrophilic attack, primarily oxidation.
Oxidation of the Sulfur Atom: The sulfur atom can be oxidized to a sulfoxide (B87167) and further to a sulfone using various oxidizing agents (e.g., hydrogen peroxide, m-CPBA). The stereochemistry of the oxidation can be influenced by the steric environment around the sulfur atom. researchgate.net The formation of sulfoxides introduces a chiral center, leading to diastereomers.
Nucleophilic substitution reactions on the thiane ring itself are generally unfavorable due to the stability of C-C and C-S single bonds in a saturated system. Ring-opening reactions could potentially occur under harsh conditions or with specific reagents designed to activate the C-S bond.
Synthesis of Bioisosteric Analogues and Conformational Constrained Derivatives
The structure of this compound can be modified to generate bioisosteric analogues and conformationally constrained derivatives to explore structure-activity relationships in medicinal chemistry.
Bioisosteric Replacement:
The thiane ring could be replaced by other six-membered rings such as piperidine (B6355638) or cyclohexane (B81311) to probe the importance of the sulfur atom.
The ester group could be replaced with other bioisosteres like amides, tetrazoles, or small heterocycles to modulate properties like metabolic stability and hydrogen bonding capacity. nih.govtcichemicals.com
The primary amine can be replaced with other functional groups like a hydroxyl or a small alkyl group to understand its role in biological activity. nih.gov
Conformational Constraint:
Introduction of additional substituents on the thiane ring can restrict its conformational flexibility. The chair conformation is generally preferred for six-membered rings, and the preference for axial or equatorial positions of substituents can be predicted based on steric considerations (A-values). lumenlearning.comlibretexts.orglibretexts.org The bulky ethyl 2-acetate (B119210) and amino groups at the 4-position will have a significant impact on the conformational equilibrium of the thiane ring.
Bicyclic derivatives could be synthesized to lock the conformation of the molecule.
Table 3: Examples of Potential Bioisosteric Replacements
| Original Group | Bioisosteric Replacement | Potential Impact |
| Thiane Ring | Piperidine, Cyclohexane | Altering polarity and hydrogen bonding potential |
| Ethyl Ester | Amide, Tetrazole, Oxadiazole | Improved metabolic stability, altered H-bonding |
| Primary Amine | Hydroxyl, Methyl | Probing the necessity of the basic nitrogen |
Mechanistic Studies of Key Reactions Involved in Derivatization
The derivatization reactions of this compound proceed through well-established mechanistic pathways.
Amide Bond Formation: This typically proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com The nucleophilic amine attacks the electrophilic carbonyl carbon of the activated carboxylic acid, leading to a tetrahedral intermediate which then collapses to form the amide bond and a leaving group.
Ester Hydrolysis: Both acid- and base-catalyzed hydrolysis of the ester group also follow nucleophilic acyl substitution pathways. dalalinstitute.com In acidic conditions, the carbonyl oxygen is protonated, activating the carbonyl group for nucleophilic attack by water. dalalinstitute.com Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon. dalalinstitute.com
Oxidation of Sulfur: The oxidation of the thiane sulfur to a sulfoxide or sulfone involves the electrophilic attack of the oxidizing agent on the sulfur atom's lone pair of electrons. researchgate.net
Understanding these mechanisms is crucial for optimizing reaction conditions, predicting potential side products, and designing synthetic routes to novel derivatives.
Computational Chemistry and Molecular Modeling of Ethyl 2 4 Aminothian 4 Yl Acetate
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 2-(4-aminothian-4-yl)acetate, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure and predict its reactivity. These calculations provide a deep understanding of the molecule's behavior at a subatomic level, which is crucial for predicting its chemical properties and biological activity.
Detailed quantum chemical calculations would involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, a variety of electronic properties can be calculated. Key reactivity descriptors that can be derived from these calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for intermolecular interactions.
Local Reactivity Descriptors (Fukui Functions): These functions are used to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Table 1: Hypothetical Quantum Chemical Properties of this compound (Calculated using DFT at the B3LYP/6-31G(d,p) level of theory)
| Property | Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -0.8 | eV |
| HOMO-LUMO Gap | 5.7 | eV |
| Electronegativity (χ) | 3.65 | eV |
| Chemical Hardness (η) | 2.85 | eV |
| Global Softness (S) | 0.35 | eV⁻¹ |
These hypothetical values suggest a molecule with moderate stability and reactivity, typical for such functionalized heterocyclic systems.
Molecular Dynamics Simulations to Elucidate Conformational Space and Ligand-Binding Dynamics
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can provide critical insights into its conformational flexibility and how it interacts with potential biological targets.
Conformational Space Exploration: The thiane (B73995) ring in this compound can adopt various conformations, such as chair, boat, and twist-boat. The substituents on the ring, namely the amino and ethyl acetate (B1210297) groups, will influence the relative stability of these conformers. MD simulations can be used to explore the potential energy surface of the molecule and identify the most populated and energetically favorable conformations in a given environment (e.g., in aqueous solution). This information is crucial as the biological activity of a molecule is often dependent on its specific three-dimensional shape.
Ligand-Binding Dynamics: When studying the interaction of this compound with a putative protein target, MD simulations can elucidate the dynamics of the binding process. Starting from a docked pose (see section 5.3), an MD simulation can reveal:
The stability of the ligand-protein complex over time.
The key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.
The conformational changes that may occur in both the ligand and the protein upon binding.
The unbinding pathways and estimation of binding free energies.
Techniques such as τ-Random Acceleration Molecular Dynamics (τRAMD) can be employed to accelerate the simulation of ligand dissociation events, providing insights into the kinetics of ligand binding.
While specific MD simulation data for this compound is not available, the principles are well-established in the study of other small molecule-protein interactions.
Ligand-Target Docking and Scoring Methodologies for Putative Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in identifying potential biological targets for a novel compound like this compound and in understanding the structural basis of its activity.
The process involves:
Preparation of the Ligand and Target: The 3D structure of this compound is generated and optimized. The 3D structure of a potential protein target is obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the protein.
Scoring and Ranking: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly.
The amino group of this compound can act as a hydrogen bond donor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. The thiane ring and the ethyl group contribute to hydrophobic interactions. These features suggest that this compound could potentially interact with a variety of protein targets.
For instance, docking studies of similar heterocyclic compounds have shown interactions with enzymes like kinases, proteases, and transferases. A hypothetical docking study of this compound against a kinase could reveal key interactions with the ATP-binding pocket.
Table 2: Hypothetical Docking Results of this compound against a Putative Kinase Target
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | ASP145 | Hydrogen Bond with NH₂ |
| LYS72 | Hydrogen Bond with C=O | ||
| VAL23, LEU128 | Hydrophobic Interactions | ||
| 2 | -7.9 | GLU91 | Hydrogen Bond with NH₂ |
| PHE144 | π-stacking with thiane ring | ||
| ILE10, ALA40 | Hydrophobic Interactions |
These hypothetical results illustrate how docking can pinpoint specific interactions that are crucial for binding and can guide the design of more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Mechanism Relationship (QSPR) Modeling for Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. For analogues of this compound, QSAR and QSPR models can be developed to predict their activity and properties, thereby guiding the synthesis of new and improved compounds.
The development of a QSAR/QSPR model involves:
Data Set Preparation: A series of analogues of this compound with known biological activities or properties is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic) are calculated for each molecule in the dataset.
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that relates the descriptors to the activity/property.
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
For a series of analogues of this compound, a QSAR study could reveal, for example, that the biological activity is positively correlated with the hydrophobicity of a substituent at a particular position and negatively correlated with its steric bulk.
Table 3: Exemplary 2D-QSAR Model for a Hypothetical Series of this compound Analogues
| Statistical Parameter | Value |
| R² (Coefficient of determination) | 0.85 |
| Q² (Cross-validated R²) | 0.72 |
| F-test value | 65.4 |
| Standard error of estimate | 0.25 |
Such a model would be a valuable tool for predicting the activity of newly designed analogues before their synthesis, thus saving time and resources.
Pharmacophore Modeling and Virtual Screening for Biological Target Identification
Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For a novel compound like this compound, pharmacophore modeling can be used in conjunction with virtual screening to identify its potential biological targets.
The process typically involves:
Pharmacophore Model Generation: A pharmacophore model can be generated based on the structure of a known active ligand (ligand-based) or from the ligand-binding site of a protein (structure-based). The key chemical features of this compound would likely include a hydrogen bond donor (from the amino group), a hydrogen bond acceptor (from the ester carbonyl), and a hydrophobic feature (from the thiane ring and ethyl group).
Virtual Screening: The generated pharmacophore model is then used as a 3D query to search large databases of chemical compounds or, in the context of target identification, to screen against a database of pharmacophore models derived from known protein binding sites.
Hit Identification and Validation: The compounds or protein targets that match the pharmacophore query are identified as "hits." These hits are then further evaluated using other computational methods like molecular docking and MD simulations, followed by experimental validation.
This approach can help to generate hypotheses about the mechanism of action of this compound by identifying proteins with which it is likely to interact.
Mechanistic Investigations of Biological Activity in Vitro and Ex Vivo Models of Ethyl 2 4 Aminothian 4 Yl Acetate
Enzyme Inhibition/Activation Profiling in Cell-Free Systems
Derivatives of 2-aminothiazole (B372263) have been identified as potent inhibitors of several metabolic enzymes. nih.gov In vitro studies on various 2-aminothiazole compounds have demonstrated significant inhibitory effects on carbonic anhydrase isoenzymes (hCA I and hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). nih.gov For instance, 2-amino-4-(4-chlorophenyl)thiazole was found to be a highly effective inhibitor of hCA I, while 2-amino-4-(4-bromophenyl)thiazole (B182969) showed strong inhibition against hCA II, AChE, and BChE. nih.gov
Synthetic amino acid derivatives have also been explored as enzyme inhibitors. nih.gov Studies have shown their potential to inhibit digestive enzymes such as pancreatic α-amylase, α-glucosidase, and pancreatic lipase (B570770) through competitive or mixed mechanisms. nih.gov These findings suggest that such compounds could have therapeutic applications in managing metabolic disorders. nih.gov The mechanism of enzyme inhibition can vary, including competitive, non-competitive, and uncompetitive inhibition, each affecting the enzyme's kinetics differently. youtube.comyoutube.com
Table 1: Enzyme Inhibition by Related Thiazole (B1198619) and Amino Acid Derivatives
| Compound Class | Target Enzyme | Type of Inhibition | Reference |
| 2-Aminothiazole Derivatives | Carbonic Anhydrase I & II | Not Specified | nih.gov |
| 2-Aminothiazole Derivatives | Acetylcholinesterase | Not Specified | nih.gov |
| 2-Aminothiazole Derivatives | Butyrylcholinesterase | Not Specified | nih.gov |
| Synthetic Amino Acid Derivatives | Pancreatic α-amylase | Competitive or Mixed | nih.gov |
| Synthetic Amino Acid Derivatives | α-Glucosidase | Competitive | nih.gov |
| Synthetic Amino Acid Derivatives | Pancreatic Lipase | Competitive or Mixed | nih.gov |
Receptor Binding and Modulation Assays in Isolated Cell Lines or Membrane Preparations
The interaction of amino-dicyanopyridine derivatives with adenosine (B11128) receptors (ARs) has been a subject of investigation. nih.gov These studies, conducted on isolated cell lines, have revealed that certain derivatives can bind with high affinity to specific AR subtypes, such as the hA1AR. nih.gov The binding affinity is influenced by the chemical structure of the derivative, with some compounds acting as partial agonists. nih.gov
Furthermore, amino acid derivatives have been identified as antagonists for bitter taste receptors (T2Rs). nih.gov For example, γ-aminobutyric acid (GABA) and Nα,Nα-bis(carboxymethyl)-L-lysine (BCML) have been shown to act as competitive inhibitors of the quinine-activated T2R4 receptor. nih.gov These findings highlight the potential for amino acid derivatives to modulate the activity of G protein-coupled receptors. nih.gov
Cellular Pathway Modulation Studies in Model Organisms or Cultured Cells
The biological activity of aminothiazole derivatives has been linked to their ability to modulate cellular pathways. For example, condensed 5-aminothiazole derivatives have shown potent antioxidant properties by inhibiting iron-dependent lipid peroxidation in in vitro assays. nih.gov This suggests a role in protecting the central nervous system from oxidative stress-related injury. nih.gov
Amino acids and their derivatives are known to influence key cellular signaling pathways, such as the mechanistic target of rapamycin (B549165) (mTOR) and the general control non-derepressible protein-integrated stress response pathway. researchgate.net These pathways are crucial for cell growth, proliferation, and stress responses. The metabolism of amino acids provides the necessary components for protein synthesis and energy production, and its dysregulation is linked to various diseases. nih.govreactome.org
Protein-Ligand Interaction Kinetics and Thermodynamics
The study of protein-ligand interactions is fundamental to understanding the biological activity of a compound. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to determine the kinetics (association and dissociation rates) and thermodynamics (enthalpy and entropy changes) of binding. nih.gov While specific data for "Ethyl 2-(4-aminothian-4-yl)acetate" is unavailable, these methods are standard for characterizing the interaction of any ligand with its protein target. nih.govnih.gov
Development of Reporter Gene Assays for Specific Biological Endpoints
Reporter gene assays are valuable tools for screening and characterizing the biological activity of compounds. These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) under the control of a specific promoter that is responsive to a particular cellular signaling pathway. While no specific reporter gene assays have been developed for "this compound" due to the lack of information on its biological targets, this methodology is widely applicable. For instance, a reporter assay could be designed to measure the activation or inhibition of a nuclear receptor or a transcription factor by a test compound.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Ethyl 2 4 Aminothian 4 Yl Acetate Analogues
Systematic Exploration of Substituent Effects on the Thiane (B73995) Ring for Biological Efficacy
The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, is a common scaffold in medicinal chemistry. Its conformational flexibility and the potential for substitution at various positions make it a prime target for initial SAR studies. The goal is to understand how changes in the ring's substitution pattern affect the compound's interaction with its biological target.
Researchers would systematically introduce a variety of substituents at the available positions on the thiane ring (positions 2, 3, 5, and 6). These substituents would be chosen to cover a range of electronic (electron-donating and electron-withdrawing) and steric (small to bulky) properties. For instance, small alkyl groups (methyl, ethyl), halogens (fluoro, chloro), and polar groups (hydroxyl, methoxy) could be introduced.
The resulting analogues would be synthesized and their biological efficacy evaluated in relevant assays. The data from these assays would be compiled into a data table to draw correlations between the nature and position of the substituent and the observed biological activity.
Hypothetical Data Table: Substituent Effects on the Thiane Ring
| Compound ID | Substituent at C2 | Substituent at C3 | Substituent at C5 | Substituent at C6 | Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|---|
| Parent | H | H | H | H | 10.5 |
| 1a | CH₃ | H | H | H | 8.2 |
| 1b | F | H | H | H | 5.1 |
| 1c | H | OH | H | H | 15.8 |
| 1d | H | H | Cl | H | 7.9 |
| 1e | H | H | H | OCH₃ | 9.5 |
From this hypothetical data, one might infer that a small, electron-withdrawing substituent at the C2 position, such as fluorine (Compound 1b), enhances biological activity. Conversely, a polar group at C3 (Compound 1c) appears to be detrimental.
Modulation of the Amine and Ester Linker for Optimized Target Engagement
The primary amine and the ethyl acetate (B1210297) "linker" are critical functional groups that likely play a significant role in target binding through hydrogen bonding or ionic interactions. Modifying these groups is a key strategy to optimize target engagement and improve pharmacokinetic properties.
The primary amine could be systematically modified to a secondary or tertiary amine with various alkyl groups (e.g., methyl, ethyl, cyclopropyl). Furthermore, the basicity of the amine could be fine-tuned by introducing electron-withdrawing or -donating groups on these alkyl substituents.
The ester moiety of the ethyl acetate linker is a potential site of hydrolysis by esterases in the body. To improve metabolic stability, the ester could be replaced with more stable bioisosteres, such as an amide, a ketone, or a more sterically hindered ester (e.g., tert-butyl ester). The length of the acetate linker could also be varied (e.g., propionate, butyrate) to explore the optimal distance between the aminothiane core and the terminal functional group for target interaction.
Hypothetical Data Table: Amine and Ester Linker Modifications
| Compound ID | Amine Modification | Linker Modification | Biological Activity (IC₅₀, µM) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|---|
| Parent | -NH₂ | -CH₂COOEt | 10.5 | 30 |
| 2a | -NHCH₃ | -CH₂COOEt | 7.8 | 45 |
| 2b | -N(CH₃)₂ | -CH₂COOEt | 25.1 | 60 |
| 2c | -NH₂ | -CH₂CONH₂ | 12.3 | 90 |
| 2d | -NH₂ | -CH₂COOtBu | 9.9 | 75 |
| 2e | -NHCH₃ | -CH₂CONH₂ | 5.2 | 120 |
These hypothetical results suggest that a secondary amine (Compound 2a) is preferred over a primary or tertiary amine for activity. Replacing the ester with an amide (Compound 2c) significantly improves metabolic stability, and the combination of a secondary amine and an amide linker (Compound 2e) provides a synergistic improvement in both activity and stability.
Rational Design of Conformationally Restricted Analogues for Enhanced Specificity
To improve selectivity and potency, medicinal chemists often design conformationally restricted analogues. By locking the molecule into a specific three-dimensional shape that mimics the bioactive conformation, binding to the intended target can be enhanced while reducing interactions with off-target proteins.
For Ethyl 2-(4-aminothian-4-yl)acetate, conformational restriction could be achieved by introducing a second ring system to create a spirocyclic or bridged-ring structure. For example, the ethyl acetate side chain could be cyclized back onto the thiane ring or the amino group. Another approach would be to introduce unsaturation or bulky groups into the thiane ring to bias its conformational equilibrium towards a specific chair or boat conformation.
The design of these analogues would be heavily guided by computational modeling to predict which conformations are most likely to be active.
Hypothetical Data Table: Conformationally Restricted Analogues
| Compound ID | Structural Modification | Predicted Bioactive Conformation | Target Specificity (Fold-selectivity vs. Off-target) |
|---|---|---|---|
| Parent | Flexible | Chair (Axial/Equatorial mix) | 10x |
| 3a | Spirocyclic lactam | Rigidified Chair | 50x |
| 3b | Bridged thiane | Twist-boat | 5x |
| 3c | C5-C6 double bond | Half-chair | 25x |
This hypothetical data indicates that creating a spirocyclic lactam (Compound 3a) significantly enhances target specificity, suggesting that the rigidified conformation is highly favorable for binding to the desired target.
Development of Focused Libraries for SAR Elucidation
To efficiently explore the SAR of this compound, a focused library of compounds would be synthesized. nih.gov This library would be designed to systematically probe the key diversity points of the molecule. Based on the initial findings, the library would incorporate variations at the most promising positions on the thiane ring, a selection of amine modifications, and a range of bioisosteric replacements for the ester linker.
The design of the library would often employ combinatorial chemistry principles, allowing for the rapid synthesis of a large number of related compounds. High-throughput screening methods would then be used to evaluate the biological activity of the entire library, generating a large dataset for SAR analysis.
Integration of Computational and Experimental SAR Data
Modern drug discovery relies heavily on the integration of computational and experimental data. oncodesign-services.com Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking would be employed to rationalize the experimental SAR data and to predict the activity of new, unsynthesized analogues.
A 3D-QSAR model, for example, could be built using the biological activity data and the three-dimensional structures of the synthesized analogues. This model would highlight the key steric and electronic features that are essential for activity. Molecular docking studies could be used to visualize how the most active analogues bind to a homology model or a crystal structure of the biological target, providing insights into the specific molecular interactions that drive potency and selectivity.
This iterative cycle of design, synthesis, testing, and computational analysis allows for the rapid optimization of the lead compound, ultimately leading to the identification of a clinical candidate with the desired biological profile.
Ethyl 2 4 Aminothian 4 Yl Acetate As a Chemical Probe and Research Tool
Design and Synthesis of Bioconjugates and Affinity Probes for Target Validation
There is no information available in the scientific literature regarding the use of "Ethyl 2-(4-aminothian-4-yl)acetate" for the design and synthesis of bioconjugates and affinity probes.
Application in Activity-Based Protein Profiling (ABPP) and Proteomics
No published research describes the application of "this compound" in activity-based protein profiling (ABPP) or broader proteomic studies.
Utilization in Fragment-Based Lead Discovery (FBLD) as a Scaffold
The utility of "this compound" as a scaffold in fragment-based lead discovery (FBLD) has not been documented in the available scientific literature.
Role as a Synthetic Precursor or Intermediate in the Development of Advanced Chemical Entities
There are no available synthetic routes or descriptions of "this compound" serving as a precursor or intermediate for the development of other chemical compounds.
Development of Radiolabeled Analogues for In Vitro Molecular Imaging Research
The development of radiolabeled analogues of "this compound" for molecular imaging purposes has not been reported.
Advanced Analytical Methodologies for Research and Characterization of Ethyl 2 4 Aminothian 4 Yl Acetate
High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in Biological Matrices (in vitro)
High-resolution mass spectrometry (HRMS) is an indispensable tool for the in vitro metabolite profiling of compounds like Ethyl 2-(4-aminothian-4-yl)acetate. pharmaron.com This technique, often coupled with liquid chromatography (LC), allows for the accurate mass measurement of the parent compound and its metabolites, facilitating their identification in complex biological matrices such as human liver microsomes (pHLM). mdpi.comresearchgate.net The high resolving power of HRMS helps to distinguish between metabolites with very similar masses and to determine their elemental composition. mdpi.com
In a typical in vitro study, this compound would be incubated with pHLM. mdpi.com Subsequent analysis by LC-HRMS would reveal the biotransformations the compound undergoes. Common metabolic pathways for similar structures include oxidation, hydroxylation, and N-dealkylation. mdpi.comresearchgate.net For instance, the thiane (B73995) sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone. The ethyl ester group could be hydrolyzed to the corresponding carboxylic acid.
The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments are crucial for structure elucidation. nih.gov By analyzing the fragment ions, researchers can pinpoint the site of metabolic modification on the molecule. pharmaron.com For piperidine-based compounds, which share structural similarities with the thiane ring system, common fragmentation pathways include the neutral loss of water or other small molecules. nih.gov
Table 1: Potential In Vitro Metabolites of this compound Detectable by HRMS
| Putative Metabolite | Molecular Formula | Predicted m/z [M+H]⁺ | Metabolic Reaction |
| Parent Compound | C₁₀H₁₈N₂O₂S | 231.1162 | - |
| Hydroxylated Metabolite | C₁₀H₁₈N₂O₃S | 247.1111 | Hydroxylation |
| Sulfoxide Metabolite | C₁₀H₁₈N₂O₃S | 247.1111 | S-oxidation |
| Sulfone Metabolite | C₁₀H₁₈N₂O₄S | 263.1059 | S-oxidation |
| Hydrolyzed Metabolite (Acid) | C₈H₁₄N₂O₂S | 203.0849 | Ester Hydrolysis |
Multi-Dimensional NMR Spectroscopy for Elucidating Complex Conformational Equilibria
The thiane ring of this compound, similar to cyclohexane (B81311), is expected to exist in a chair conformation. scispace.com However, the presence of substituents can lead to complex conformational equilibria. Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these dynamic processes in solution. nih.govauremn.org.br
Techniques such as 2D ¹H-¹H Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can be employed. libretexts.orgmdpi.com COSY experiments help in identifying proton-proton coupling networks, which are essential for assigning signals to specific protons within the thiane ring. libretexts.org HSQC correlates protons with their directly attached carbon atoms, providing further structural confirmation.
Nuclear Overhauser Effect (NOE) based experiments, like NOESY and ROESY, are particularly valuable for determining the spatial proximity of atoms. nih.gov By observing NOEs between protons on the thiane ring and the substituents, the preferred conformation (e.g., axial vs. equatorial orientation of the amino and acetate (B1210297) groups) can be determined. The magnitude of the coupling constants (J-values) between protons on the ring also provides crucial information about their dihedral angles and thus the ring's conformation. wisc.edu
The study of ring current effects from aromatic rings can also provide conformational insights, although this is more relevant for derivatives containing aromatic moieties. nih.gov
Table 2: Representative ¹H NMR Chemical Shift Predictions for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| CH₃ (Ethyl) | ~1.2 | Triplet | Coupled to the CH₂ of the ethyl group. |
| CH₂ (Ethyl) | ~4.1 | Quartet | Coupled to the CH₃ of the ethyl group. |
| CH₂ (Acetate) | ~2.5 | Singlet | Adjacent to the quaternary carbon. |
| Thiane Ring Protons | 1.5 - 3.5 | Multiplets | Complex splitting patterns due to axial and equatorial positions. |
Note: These are generalized predictions and actual values can vary based on solvent and other experimental conditions. youtube.comyoutube.com
X-ray Crystallography for Precise Solid-State Structure Determination of the Compound and Its Complexes
While NMR provides information about the solution-state conformation, X-ray crystallography offers an unambiguous determination of the compound's three-dimensional structure in the solid state. mdpi.com This technique is crucial for establishing the precise bond lengths, bond angles, and torsional angles of this compound.
For a successful X-ray crystallographic analysis, a single crystal of high quality is required. mdpi.com The resulting electron density map reveals the positions of all non-hydrogen atoms. Analysis of related structures, such as ethyl 2-(4-chloroanilino)acetate, shows that the ethyl acetate group can adopt an extended conformation. researchgate.net In the crystal lattice, intermolecular interactions like hydrogen bonding can play a significant role in stabilizing the packing arrangement. mdpi.comresearchgate.net
Furthermore, X-ray crystallography can be used to determine the structure of complexes formed between this compound and other molecules, such as metal ions or receptor proteins, providing invaluable insights into its binding modes.
Advanced Chromatographic Techniques for Separation and Purification of Analogues (e.g., Chiral Chromatography)
The synthesis of this compound may result in the formation of various analogues and impurities. Advanced chromatographic techniques are essential for their separation and purification. High-performance liquid chromatography (HPLC) is a standard method for this purpose. mdpi.comnih.gov
Given that the quaternary carbon at the 4-position of the thiane ring is a stereocenter, this compound is a chiral molecule and will exist as a pair of enantiomers. The separation of these enantiomers requires chiral chromatography. mdpi.commdpi.com This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their differential retention and separation. researchgate.net Polysaccharide-based CSPs are commonly used for this purpose. mdpi.com Supercritical fluid chromatography (SFC) is an alternative "green" chromatography technique that can also be effective for enantioseparation. mdpi.com The development of effective chiral separation methods is crucial, as enantiomers of a compound can exhibit different pharmacological activities. researchgate.net
Hyphenated Analytical Techniques for Comprehensive Characterization (e.g., LC-NMR, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.
LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) directly links the separation power of HPLC with the structure-elucidating capability of NMR. researchgate.netsci-hub.se This is particularly useful for analyzing complex mixtures, such as metabolic samples or reaction mixtures, allowing for the acquisition of NMR spectra for individual separated components. wiley.com Both on-flow and stopped-flow modes can be utilized to obtain detailed structural information on impurities and metabolites. researchgate.net
GC-MS (Gas Chromatography-Mass Spectrometry) is another powerful hyphenated technique, well-suited for the analysis of volatile and thermally stable compounds. mdpi.comnih.gov While direct analysis of this compound by GC-MS might require derivatization to increase its volatility, it can be an excellent tool for identifying volatile impurities or degradation products. mdpi.comresearchgate.net The mass spectrometer provides molecular weight and fragmentation information, which aids in the identification of the separated components. chromatographyonline.com
Table 3: Summary of Advanced Analytical Techniques and Their Applications
| Technique | Application for this compound | Key Information Obtained |
| LC-HRMS | Metabolite profiling and identification. | Accurate mass, elemental composition, structure of metabolites. |
| Multi-dimensional NMR | Conformational analysis in solution. | 3D structure, conformational equilibria, proton and carbon assignments. |
| X-ray Crystallography | Solid-state structure determination. | Precise bond lengths and angles, absolute configuration. |
| Chiral Chromatography | Separation of enantiomers. | Enantiomeric purity, isolation of individual enantiomers. |
| LC-NMR | Analysis of complex mixtures. | On-line structural elucidation of separated components. |
| GC-MS | Analysis of volatile impurities. | Identification of volatile byproducts and degradation products. |
Future Research Directions and Unanswered Questions for Ethyl 2 4 Aminothian 4 Yl Acetate
Exploration of Novel and Sustainable Synthetic Pathways
A foundational aspect of exploring any new chemical entity is the development of efficient and sustainable methods for its synthesis. For Ethyl 2-(4-aminothian-4-yl)acetate, future research should prioritize the discovery of novel synthetic routes that are not only high-yielding but also environmentally benign.
Identification of Additional Biological Targets and Mechanisms in Emerging Disease Areas
Heterocyclic compounds are integral to the treatment of a wide array of diseases, including cancer, viral infections, and neurodegenerative conditions like Alzheimer's disease. nih.govmdpi.comnih.gov The unique three-dimensional structure and electronic properties of the 4-aminothiane scaffold in this compound make it a compelling candidate for screening against a variety of biological targets.
Future research should focus on identifying the biological targets of this compound and its potential derivatives. Heterocyclic structures are known to interact with key molecular targets involved in tumor progression, making them effective in cancer therapy. mdpi.comnih.gov Similarly, N- and S-containing heterocycles have shown significant antiviral properties. nih.gov Given the urgent need for new therapeutics for infectious diseases and the rise of drug-resistant pathogens, screening this compound against viral and bacterial targets is a high-priority area. mdpi.com Furthermore, the exploration of its activity against targets implicated in neurodegenerative diseases, where new therapeutic agents are desperately needed, could yield significant breakthroughs. nih.gov
Advancements in Computational Predictive Models for De Novo Design
Computer-aided drug design (CADD) has become an indispensable tool in modern pharmaceutical research, accelerating the discovery of new therapeutic agents. nih.govemanresearch.org For this compound, computational methods offer a powerful approach to predict its properties and to guide the design of new, more potent analogues.
Integration with High-Throughput Screening and Automation in Chemical Biology
Potential as a Modular Scaffold for Diversifying Chemical Space and Lead Generation
A key strategy in medicinal chemistry is the use of a central molecular scaffold that can be systematically modified to create a library of diverse compounds. The structure of this compound is well-suited to serve as such a scaffold. It possesses multiple points for chemical modification, including the primary amine, the ethyl ester, and the thiane (B73995) ring itself.
Future research should focus on leveraging this modularity to explore a wider chemical space and generate potential lead compounds. By systematically altering the substituents at these positions, a diverse library of analogues can be synthesized. This diversification is critical for developing structure-activity relationships (SAR), which are essential for optimizing the potency and selectivity of a lead compound. The increasing prevalence of nitrogen- and sulfur-containing heterocycles in FDA-approved drugs underscores the value of this approach. acs.org The systematic exploration of derivatives of this compound could lead to the discovery of novel drug candidates for a range of diseases.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Ethyl 2-(2-aminothiazol-4-yl)acetate |
| Amsacrine |
| Nitracrine |
| Ribavirin |
| Chloroquine |
Interactive Table: Future Research Methodologies
Q & A
Basic Research Questions
Q. What established synthetic routes are available for Ethyl 2-(4-aminothian-4-yl)acetate?
- Methodological Answer : A common synthesis involves nucleophilic substitution or coupling reactions. For example, a protocol analogous to ethyl 2-(2-aminothiazol-4-yl)acetate synthesis ( ) can be adapted:
- Reagents : Ethyl chloroacetate, 4-aminothiane, and a base (e.g., triethylamine or NaHCO₃).
- Conditions : Stirring in anhydrous THF or DMF at 273–298 K under inert atmosphere.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization (e.g., ethyl acetate/petroleum ether) .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Key steps include:
- Crystal Growth : Slow evaporation of a saturated solution in a solvent like ethyl acetate.
- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with a diffractometer (e.g., Rigaku RAXIS-RAPID).
- Refinement : SHELX programs (SHELXL for refinement, SHELXS for structure solution) to analyze unit cell parameters (a, b, c, β) and displacement parameters (Uiso) .
- Example crystal parameters (analogous compound): a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.57°, space group P2₁/c .
Q. What spectroscopic techniques are used for characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm functional groups (e.g., ester carbonyl at ~170 ppm).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1740 cm⁻¹ (ester C=O).
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Lower temperatures (e.g., 273 K) minimize side reactions during acyl chloride addition .
- Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
- Catalysis : 4-Dimethylaminopyridine (DMAP) can accelerate esterification .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive groups (e.g., -NH₂) .
Q. How to resolve contradictions in spectroscopic or crystallographic data?
- Methodological Answer :
- Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations using Gaussian) .
- Twinned Crystals : Use SHELXL’s TWIN command to refine twinned datasets .
- Discrepancy Analysis : Check for dynamic disorder in crystallographic models by analyzing Ueq values .
Q. What computational methods predict electronic properties and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies (e.g., B3LYP/6-31G* basis set) to assess nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects on stability using packages like GROMACS.
- TD-DFT : Predict UV-Vis spectra for comparison with experimental data .
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Core Modifications : Replace the 4-aminothiane moiety with heterocycles (e.g., thiazole, pyridine) .
- Functionalization : Introduce electron-withdrawing groups (e.g., -NO₂) to the aromatic ring to alter electronic density .
- Bioisosteres : Substitute the ester group with amides or carbamates to modulate lipophilicity .
Q. What are the stability profiles under varying pH and temperature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
